molecular formula C21H27BN2 B12610885 1-(1H-Inden-3-yl)-N'-phenyl-N,N-di(propan-2-yl)boranediamine CAS No. 648431-26-9

1-(1H-Inden-3-yl)-N'-phenyl-N,N-di(propan-2-yl)boranediamine

Cat. No.: B12610885
CAS No.: 648431-26-9
M. Wt: 318.3 g/mol
InChI Key: AQYQVDOICMMMHM-UHFFFAOYSA-N
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Description

1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is a complex organic compound that features a unique structure combining an indenyl group, a phenyl group, and a boranediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine involves its interaction with specific molecular targets. The indenyl and phenyl groups may facilitate binding to enzymes or receptors, while the boranediamine moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is unique due to its combination of indenyl, phenyl, and boranediamine groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be able to achieve.

Properties

CAS No.

648431-26-9

Molecular Formula

C21H27BN2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-(3H-inden-1-yl)boranyl]aniline

InChI

InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-13,15-17,23H,14H2,1-4H3

InChI Key

AQYQVDOICMMMHM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C

Origin of Product

United States

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